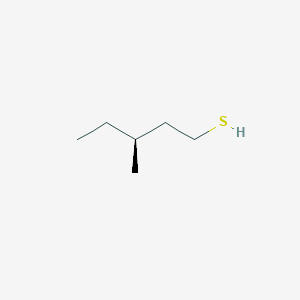
(3S)-3-methylpentane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-methylpentane-1-thiol is an organic compound characterized by a thiol group (-SH) attached to a pentane chain with a methyl group at the third carbon This compound is known for its strong odor, often described as similar to that of garlic or skunk
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methylpentane-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-methylpentan-1-ol with a thiolating agent such as hydrogen sulfide (H₂S) in the presence of a catalyst. This reaction typically occurs under acidic conditions to facilitate the substitution of the hydroxyl group with a thiol group.
Another method involves the use of thiourea as a thiolating agent. In this process, 3-methylpentan-1-ol is reacted with thiourea in the presence of a strong acid, such as hydrochloric acid (HCl), to produce the desired thiol compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and other advanced techniques may be employed to optimize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-methylpentane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂). For example, this compound can be oxidized to form (3S)-3-methylpentane-1-disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄).
Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, strong acids or bases as catalysts
Major Products
Oxidation: (3S)-3-methylpentane-1-disulfide
Reduction: this compound (from disulfide)
Substitution: Thioethers
Aplicaciones Científicas De Investigación
(3S)-3-methylpentane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in biological systems, particularly in the context of thiol-disulfide exchange reactions which are crucial in protein folding and function.
Medicine: Investigated for its potential therapeutic properties, including its antioxidant activity.
Industry: Employed in the production of flavors and fragrances due to its strong odor. It is also used in the synthesis of certain polymers and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-methylpentane-1-thiol involves its thiol group, which is highly reactive due to the presence of sulfur. Thiols can form disulfide bonds through oxidation, which is a key reaction in many biological processes. The thiol group can also act as a nucleophile, participating in various substitution reactions. These properties make this compound a versatile compound in both chemical and biological contexts.
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simpler thiol with a shorter carbon chain.
Butanethiol: Another thiol with a four-carbon chain.
2-methyl-2-propanethiol: A thiol with a branched carbon chain.
Uniqueness
(3S)-3-methylpentane-1-thiol is unique due to its specific structure, which includes a methyl group at the third carbon of the pentane chain. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to simpler thiols like ethanethiol and butanethiol, this compound has a more complex structure, which can lead to different chemical behaviors and applications.
Propiedades
Número CAS |
22299-67-8 |
|---|---|
Fórmula molecular |
C6H14S |
Peso molecular |
118.24 g/mol |
Nombre IUPAC |
(3S)-3-methylpentane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3/t6-/m0/s1 |
Clave InChI |
WUACDJJGMSFOGF-LURJTMIESA-N |
SMILES isomérico |
CC[C@H](C)CCS |
SMILES canónico |
CCC(C)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




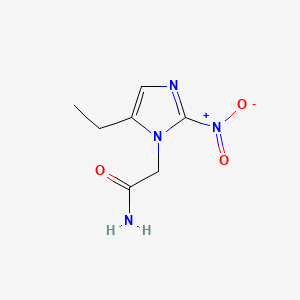
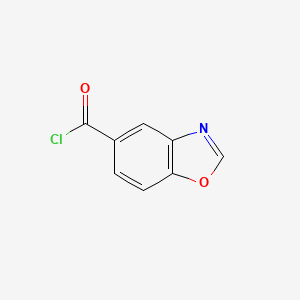
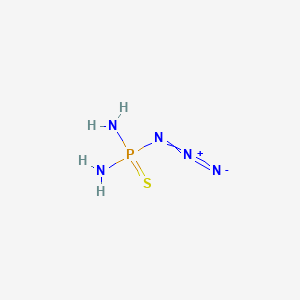

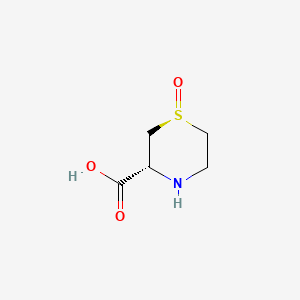


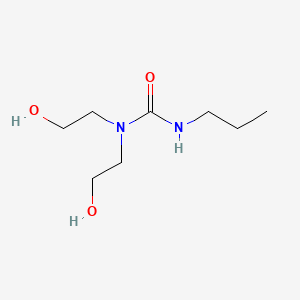
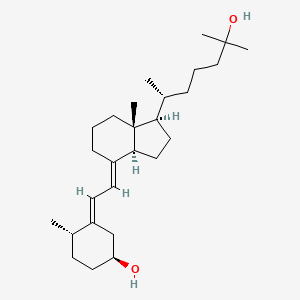

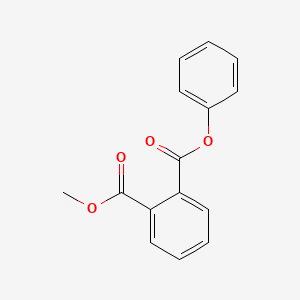
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
